molecular formula C10H14Cl2Si B14220204 Silane, dichloro(1-methylethyl)(2-methylphenyl)- CAS No. 824934-48-7

Silane, dichloro(1-methylethyl)(2-methylphenyl)-

Cat. No.: B14220204
CAS No.: 824934-48-7
M. Wt: 233.21 g/mol
InChI Key: BSSZYNIRIDEXMC-UHFFFAOYSA-N
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Description

Silane, dichloro(1-methylethyl)(2-methylphenyl)-: is a chemical compound with the molecular formula C10H14Cl2Si and a molecular weight of 233.20966 g/mol . This compound is characterized by the presence of a silane group bonded to two chlorine atoms, a 1-methylethyl group, and a 2-methylphenyl group. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloro(1-methylethyl)(2-methylphenyl)- typically involves the reaction of chlorosilanes with organometallic reagents . One common method is the reaction of dichlorosilane with 1-methylethylmagnesium chloride and 2-methylphenylmagnesium bromide under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of Silane, dichloro(1-methylethyl)(2-methylphenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Silane derivatives with various functional groups.

    Reduction: Silanols, siloxanes.

    Oxidation: Siloxanes, silicones.

Scientific Research Applications

Chemistry: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents which enhance the adhesion between organic and inorganic materials .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .

Industry: Industrially, Silane, dichloro(1-methylethyl)(2-methylphenyl)- is used in the production of silicone polymers and resins . It is also utilized in the manufacture of coatings and adhesives due to its excellent bonding properties .

Mechanism of Action

The mechanism of action of Silane, dichloro(1-methylethyl)(2-methylphenyl)- involves the formation of covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen , carbon , and nitrogen atoms, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

  • Silane, dichloro(1-methylethyl)phenyl-
  • Silane, dichloro(1-methylethyl)(4-methylphenyl)-
  • Silane, dichloro(1-methylethyl)(3-methylphenyl)-

Uniqueness: Silane, dichloro(1-methylethyl)(2-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in steric hindrance and electronic effects , making it distinct from its similar compounds .

Properties

CAS No.

824934-48-7

Molecular Formula

C10H14Cl2Si

Molecular Weight

233.21 g/mol

IUPAC Name

dichloro-(2-methylphenyl)-propan-2-ylsilane

InChI

InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-7-5-4-6-9(10)3/h4-8H,1-3H3

InChI Key

BSSZYNIRIDEXMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Si](C(C)C)(Cl)Cl

Origin of Product

United States

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